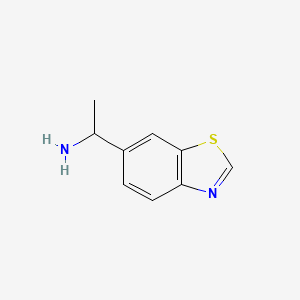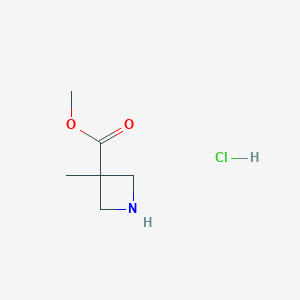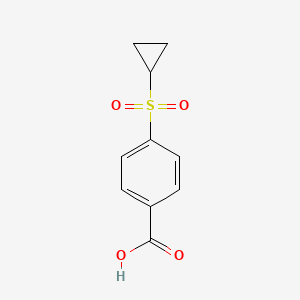
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Descripción general
Descripción
The compound “1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid” is a chemical compound that likely contains a tetrahydroquinoline core, a common structure found in many biologically active molecules . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often used to protect amines during synthesis .
Synthesis Analysis
The synthesis of compounds with a Boc protecting group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The removal of the Boc group is typically achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .
Aplicaciones Científicas De Investigación
Chemoselective Tert-Butoxycarbonylation Reagent 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid serves as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This process occurs without a base and is chemoselective, yielding high efficiency under mild conditions (Saito, Ouchi, & Takahata, 2006).
Synthesis of Tetrahydroquinoline Derivatives The compound is used in the improved synthesis of derivatives like (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This process involves a modified Pictet-Spengler reaction, offering high yields with minimal racemization. The final product's enantiomeric excess is enhanced to 99.4% through recrystallization (Liu et al., 2008).
Versatile Quinoline Ring Nucleus Synthesis It also facilitates the synthesis of N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines, forming a versatile quinoline ring nucleus. This is achieved through a directed ortho lithiation reaction followed by the reaction with chloroiodopropane (Reed, Rotchford, & Strickland, 1988).
Direcciones Futuras
The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . This suggests that “1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid” and similar compounds could have potential applications in peptide synthesis and other areas of organic chemistry .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-4-5-10-6-7-11(13(17)18)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDKRKMKUIPRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

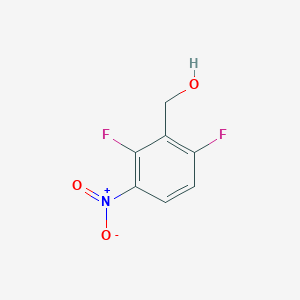


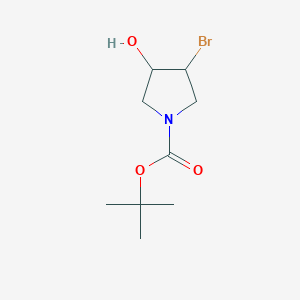

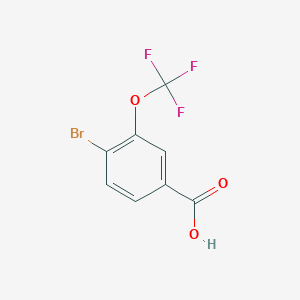
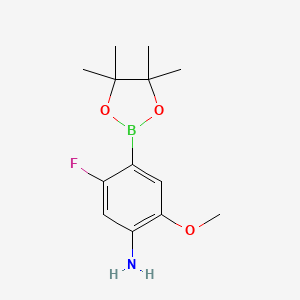
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)
![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)
![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)
